molecular formula C6H6ClF3N2O2S B1357384 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 88398-42-9

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1357384
CAS No.: 88398-42-9
M. Wt: 262.64 g/mol
InChI Key: SPJVLXRHVVOZDR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole derivative characterized by a sulfonyl chloride (-SO₂Cl) functional group at position 4, a trifluoromethyl (-CF₃) group at position 3, and methyl (-CH₃) substituents at positions 1 and 5 of the pyrazole ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals, owing to the electrophilic reactivity of the sulfonyl chloride group . Its molecular formula is C₇H₇ClF₃N₂O₂S (molecular weight: 290.66 g/mol), and it is commercially available in research quantities (e.g., 1g and 5g) with high purity (≥95%) .

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)11-12(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVLXRHVVOZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597096
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-42-9
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50597096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

Method via 2-Methoxypropene, Methylhydrazine, and Trifluoroacetic Anhydride

  • Reaction Conditions : The synthesis starts with the reaction of 2-methoxypropene with trifluoroacetic anhydride and pyridine in tert-butyl methyl ether at 0–5 °C for 30 minutes. This intermediate is then treated with methylhydrazine at -20 to 20 °C, followed by workup and distillation to isolate the pyrazole.

  • Yield and Purity : This method yields 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in 83% yield with a boiling point of 71 °C at 12 mbar vacuum, indicating a high-purity product suitable for further functionalization.

  • Mechanistic Insight : The reaction sequence involves electrophilic trifluoromethylation and cyclization to form the pyrazole ring, with methyl groups introduced via methylhydrazine and 2-methoxypropene as precursors.

Parameter Details
Starting materials 2-Methoxypropene, methylhydrazine, trifluoroacetic anhydride, pyridine
Solvent tert-butyl methyl ether
Temperature 0–5 °C (stage 1), -20 to 20 °C (stage 2)
Reaction time 30 minutes (stage 1)
Yield 83%
Product boiling point 71 °C / 12 mbar

Alternative Synthetic Routes for Pyrazole Intermediates

  • A practical one-step synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and regioisomeric mixtures has been reported starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This method allows efficient access to trifluoromethylated pyrazoles, which can be further functionalized.

  • Lithiation strategies in flow reactors enable the introduction of various functional groups including sulfonyl chloride at specific positions on the pyrazole ring. Bromination using N-bromosuccinimide (NBS) under mild conditions facilitates subsequent metalation and substitution reactions.

Introduction of the Sulfonyl Chloride Group at the 4-Position

The key functionalization step to obtain 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves sulfonylation of the pyrazole ring.

Sulfonyl Chloride Formation

  • The sulfonyl chloride group is typically introduced by chlorosulfonation of the pyrazole ring. This involves reaction of the pyrazole intermediate with chlorosulfonic acid or related sulfonyl chloride reagents under controlled conditions to selectively install the sulfonyl chloride at the 4-position.

  • The presence of electron-withdrawing trifluoromethyl and methyl groups directs regioselectivity and stabilizes the sulfonyl chloride functionality.

Characterization and Purity

  • The final product is characterized by spectroscopic methods including ^1H, ^13C, and ^19F NMR spectroscopy, confirming the presence of the trifluoromethyl group (typically around −60 to −64 ppm in ^19F NMR) and the sulfonyl chloride moiety.

  • Mass spectrometry and chromatographic techniques confirm molecular weight (262.64 g/mol) and purity (commonly >97%).

Property Data
Molecular formula C6H6ClF3N2O2S
Molecular weight 262.64 g/mol
Purity ≥97% (commercial samples)
Key NMR signals ^19F NMR: −60 to −64 ppm (CF3 group)
CAS Number 88398-42-9

Summary of Preparation Workflow

Step Description Key Reagents/Conditions Yield/Outcome
1 Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole 2-Methoxypropene + trifluoroacetic anhydride + methylhydrazine, pyridine, tert-butyl methyl ether, 0–20 °C 83% yield, pure pyrazole intermediate
2 Chlorosulfonation to introduce sulfonyl chloride Chlorosulfonic acid or equivalent sulfonyl chloride reagents, controlled temperature Formation of sulfonyl chloride at 4-position
3 Purification and characterization Distillation, NMR, MS, chromatographic purity analysis ≥97% purity confirmed

Research Findings and Practical Considerations

  • The synthetic methods emphasize regioselectivity and high yield, crucial for industrial and laboratory scale-up.

  • The use of flow reactors for lithiation and functional group introduction enhances reproducibility and safety.

  • The trifluoromethyl group imparts chemical stability and influences reactivity, making the sulfonyl chloride derivative a versatile building block.

  • Safety concerns due to the corrosive and irritant nature of sulfonyl chlorides require strict handling protocols.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Basic Information

  • IUPAC Name: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
  • Molecular Formula: C₆H₆ClF₃N₂O₂S
  • Molecular Weight: 262.63 g/mol
  • CAS Number: 88398-42-9
  • Purity: 97% .

Structure

The compound features a pyrazole ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group, which contributes to its reactivity and utility in synthesizing other compounds.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride moiety allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

Case Study: Synthesis of Anticancer Agents

In recent studies, this compound has been employed in the synthesis of novel anticancer agents. For instance, derivatives synthesized from this intermediate exhibited promising activity against specific cancer cell lines, showcasing its potential in drug development .

Agrochemicals

The compound has also found applications in the agrochemical industry, particularly as a building block for developing herbicides and fungicides. The trifluoromethyl group enhances the biological activity of the resulting compounds.

Data Table: Agrochemical Applications

Compound NameApplication TypeEfficacy
Herbicide AHerbicidal AgentHigh
Fungicide BFungicidal AgentModerate

Material Science

Recent research indicates that derivatives of this compound are being explored for their potential use in developing advanced materials, including polymers with enhanced thermal stability and chemical resistance .

Example Synthesis Reaction

The general reaction can be represented as follows:Pyrazole+SO2Cl2Sulfonyl Chloride Derivative\text{Pyrazole}+\text{SO}_2\text{Cl}_2\rightarrow \text{Sulfonyl Chloride Derivative}This reaction highlights the role of sulfonyl chlorides in modifying pyrazole derivatives to enhance their reactivity and functionality.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The compound’s uniqueness lies in its substitution pattern and functional group. Below is a detailed comparison with structurally related pyrazole-based sulfonyl chlorides and carbonyl chlorides:

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group Key Properties/Applications Reference
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride C₇H₇ClF₃N₂O₂S 290.66 1,5-CH₃; 3-CF₃ -SO₂Cl Sulfonamide synthesis, agrochemical intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride C₅H₄ClF₃N₂O₂S 248.61 1-CH₃; 3-CF₃ -SO₂Cl Reactive intermediate for pharmaceuticals
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C₆H₄ClF₃N₂O 212.56 1-CH₃; 3-CF₃ -COCl Precursor for amides, esters
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C₁₁H₆ClF₃N₂O 270.63 1-C₆H₅; 3-CF₃ -COCl Polymer and drug synthesis

Key Observations :

Trifluoromethyl (-CF₃) at position 3 is conserved across all analogs, contributing to electron-withdrawing effects and metabolic stability in derived products .

Functional Group Reactivity :

  • Sulfonyl chloride (-SO₂Cl) : Exhibits higher electrophilicity than carbonyl chloride (-COCl) , making it more reactive toward nucleophiles (e.g., amines) in sulfonamide formation .
  • Carbonyl chloride (-COCl) : Primarily used in acylations (e.g., forming amides or esters) under milder conditions compared to sulfonyl chlorides, which often require elevated temperatures .

Synthetic Utility :

  • The target compound’s dual methyl groups may reduce crystallization tendencies compared to phenyl-substituted analogs (e.g., 1-phenyl derivatives), facilitating purification .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (MW 248.61) is lighter and less sterically hindered, favoring reactions requiring rapid kinetics .

Thermal and Chemical Stability :

  • Sulfonyl chlorides generally exhibit lower thermal stability than carbonyl chlorides due to the labile S-Cl bond. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (precursor to the carbonyl chloride) has a melting point of 203°C , while sulfonyl chloride derivatives are typically stored at low temperatures to prevent decomposition .

Industrial Relevance :

  • Fluorinated pyrazole sulfonyl chlorides are pivotal in developing herbicides and antifungal agents , leveraging the CF₃ group’s resistance to oxidative degradation .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 88398-42-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C₆H₆ClF₃N₂O₂S
  • Molecular Weight : 262.63 g/mol
  • Purity : Typically around 95-97% .
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination methods.
  • Sulfonylation to yield the final sulfonyl chloride derivative.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Studies have shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
Test Compound5.400.01344.56
Celecoxib--Reference

The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins:

Cell LineConcentration (µM)Effect
T24T (bladder cancer)60Induces apoptosis
HCT116 (colon cancer)50Reduces cell viability

These findings indicate that this compound may serve as a lead compound in developing new cancer therapies .

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

  • Inhibition of COX enzymes : This leads to decreased prostaglandin synthesis, reducing inflammation.
  • Apoptotic signaling : The compound triggers apoptotic pathways by inhibiting the expression of XIAP and influencing other pro-apoptotic factors .

Case Studies and Applications

Several studies have explored the therapeutic applications of pyrazole derivatives:

  • Anti-inflammatory Agents : A series of studies demonstrated that related compounds exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac.
  • Cancer Treatment : Research on pyrazole-based compounds has indicated their potential as dual-action agents targeting both inflammation and cancer pathways.

Q & A

Q. What are the standard synthetic routes for preparing 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via sulfonation and chlorination of its pyrazole precursor. A common method involves refluxing the precursor (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) with thionyl chloride (SOCl₂) for 8 hours to generate the sulfonyl chloride derivative . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~70°C) to ensure complete conversion.
  • Solvent choice : Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Purification : Column chromatography or recrystallization from chloroform/petroleum ether mixtures to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and trifluoromethyl groups) and detect impurities .
  • X-ray crystallography : Resolving bond angles and torsional strain in the pyrazole ring, particularly at the sulfonyl chloride moiety .
  • Elemental analysis : Validating empirical formulas (e.g., C₅H₄ClF₃N₂O₂S) and purity (>97%) .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis or degradation during storage and handling of this sulfonyl chloride?

Sulfonyl chlorides are highly moisture-sensitive. Best practices include:

  • Storage : Under inert atmospheres (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
  • Handling : Use of anhydrous solvents (e.g., THF, DMF) and drying tubes during reactions to exclude atmospheric moisture .
  • Stability monitoring : Periodic TLC or HPLC analysis to detect hydrolysis products like sulfonic acids .

Q. What strategies are employed to utilize this sulfonyl chloride in synthesizing heterocyclic derivatives, and what are the key reaction design considerations?

The compound acts as a sulfonylation agent in nucleophilic substitution reactions. For example:

  • Coupling with amines : Reacting with primary/secondary amines to form sulfonamides, a step used in synthesizing pyrimidinone and tetrazole derivatives .
  • Regioselectivity : Steric effects from the 1,5-dimethyl groups influence reactivity at the C4-sulfonyl position.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may enhance reactivity in less polar solvents like toluene .

Q. How do researchers resolve contradictions in spectroscopic data when synthesizing derivatives, such as unexpected byproducts or regioselectivity issues?

Contradictions often arise from:

  • Byproduct formation : Hydrolysis intermediates or dimerization products. These are identified via LC-MS and mitigated by optimizing reaction stoichiometry .
  • Regioselectivity conflicts : Computational modeling (DFT) can predict reactive sites, while NOESY NMR clarifies spatial arrangements of substituents .
  • Crystallographic validation : Single-crystal X-ray structures provide definitive proof of regiochemical outcomes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivative Synthesis

Reaction TypeConditionsYield (%)Reference
Sulfonylation of aminesDCM, RT, 12 h, 1.2 eq. sulfonyl chloride65–78
Thionyl chloride refluxSOCl₂, 70°C, 8 h82–90

Q. Table 2. Characterization Data for Common Derivatives

Derivative¹H NMR (δ, ppm)X-ray Bond Length (Å)
Pyrimidinone derivative2.35 (s, 3H, CH₃)C-S: 1.76
Tetrazole derivative3.12 (q, 2H, N-CH₂)N-N: 1.41

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